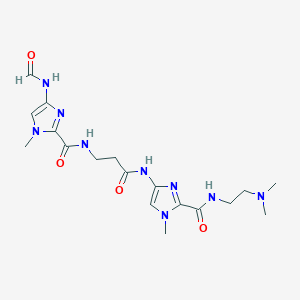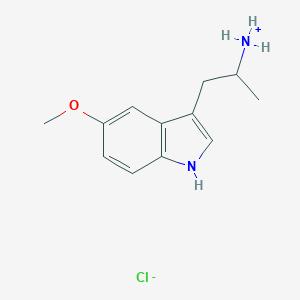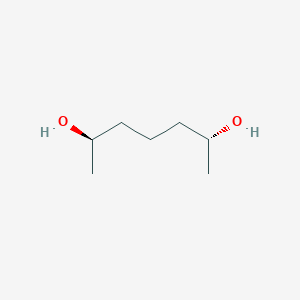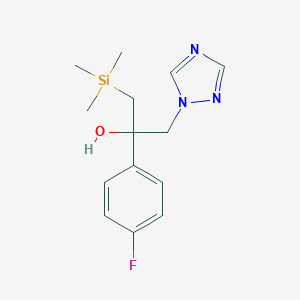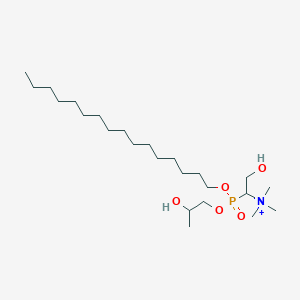
1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine (miltefosine) is a synthetic alkylphosphocholine compound that was originally developed as an antineoplastic agent. However, it was later discovered to have antiprotozoal activity and is currently used as a treatment for visceral leishmaniasis, a parasitic disease caused by Leishmania donovani.
Mécanisme D'action
Miltefosine acts by inhibiting the synthesis of phosphatidylcholine, a major component of cell membranes. This results in disruption of the cell membrane and ultimately leads to cell death. Miltefosine has also been shown to activate protein kinase C, which plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Miltefosine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, modulate the immune response, and inhibit the synthesis of phosphatidylcholine. Miltefosine has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine is that it has broad-spectrum antiprotozoal activity, making it a potentially useful treatment for a variety of parasitic diseases. Additionally, this compound has been shown to have anticancer activity and to modulate the immune response. However, one limitation of this compound is that it can be toxic to mammalian cells at high concentrations, which can limit its use in lab experiments.
Orientations Futures
For 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine research include investigating its potential as an immunomodulatory agent, further exploring its anticancer activity, and developing new formulations to improve its efficacy and reduce toxicity. Additionally, this compound could be investigated for its potential as a treatment for other parasitic diseases, such as Chagas disease and malaria.
Méthodes De Synthèse
Miltefosine is synthesized by the reaction of hexadecylphosphorylcholine with 2-chloroethanol. The resulting compound is then treated with sodium hydroxide to form 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine.
Applications De Recherche Scientifique
Miltefosine has been extensively studied for its antiprotozoal activity against a variety of parasites, including Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine has been studied for its ability to modulate the immune response and its potential as an immunomodulatory agent.
Propriétés
Numéro CAS |
146403-33-0 |
|---|---|
Formule moléculaire |
C24H53NO5P+ |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
[1-[hexadecoxy(2-hydroxypropoxy)phosphoryl]-2-hydroxyethyl]-trimethylazanium |
InChI |
InChI=1S/C24H53NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-31(28,30-22-23(2)27)24(21-26)25(3,4)5/h23-24,26-27H,6-22H2,1-5H3/q+1 |
Clé InChI |
MWKFJDOTSHMNNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)(C(CO)[N+](C)(C)C)OCC(C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(C(CO)[N+](C)(C)C)OCC(C)O |
Synonymes |
1-O-hexadecyl-2-hydroxypropane-3-phosphonocholine HLP-PAF lyso-phosphono-platelet activating facto |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



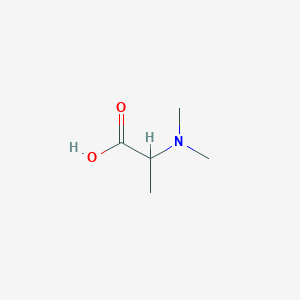

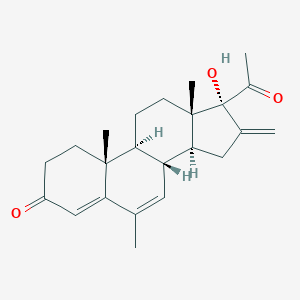
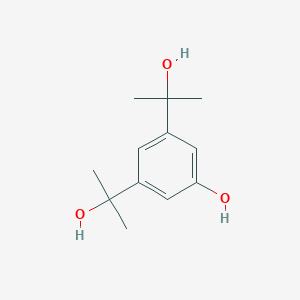

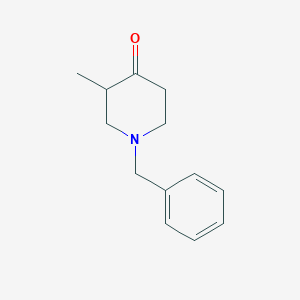
![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
